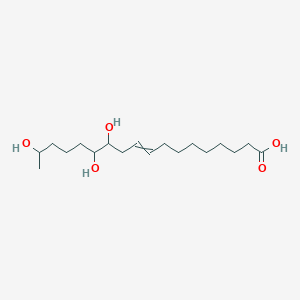
12,13,17-Trihydroxyoctadec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12,13,17-Trihydroxyoctadec-9-enoic acid is a unique fatty acid derivative characterized by the presence of three hydroxyl groups and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12,13,17-trihydroxyoctadec-9-enoic acid typically involves the hydroxylation of unsaturated fatty acids. One common method is the epoxidation of oleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. These methods are advantageous due to their specificity and environmentally friendly nature.
化学反应分析
Types of Reactions: 12,13,17-Trihydroxyoctadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of keto or carboxylic acid derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or ethers.
科学研究应用
12,13,17-Trihydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and as a potential biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing and emollient properties.
作用机制
The mechanism of action of 12,13,17-trihydroxyoctadec-9-enoic acid involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups allow it to participate in hydrogen bonding, affecting membrane fluidity and permeability. Additionally, it can modulate the activity of enzymes involved in inflammatory and oxidative stress pathways, contributing to its biological effects.
相似化合物的比较
9,12,13-Trihydroxyoctadec-10-enoic acid: Another trihydroxy fatty acid with similar structural features but different hydroxylation positions.
9,10,11-Trihydroxyoctadec-12-enoic acid: Differing in the position of the double bond and hydroxyl groups.
Uniqueness: 12,13,17-Trihydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar compounds.
属性
CAS 编号 |
183867-06-3 |
|---|---|
分子式 |
C18H34O5 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
12,13,17-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-15(19)11-10-13-17(21)16(20)12-8-6-4-2-3-5-7-9-14-18(22)23/h6,8,15-17,19-21H,2-5,7,9-14H2,1H3,(H,22,23) |
InChI 键 |
IYIVYYHFHGVWRB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C(CC=CCCCCCCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


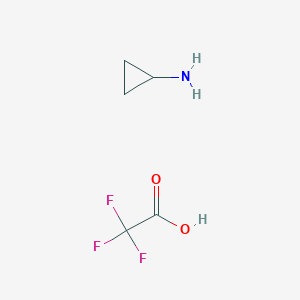
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)

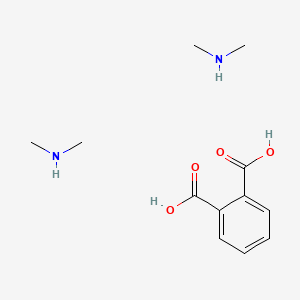

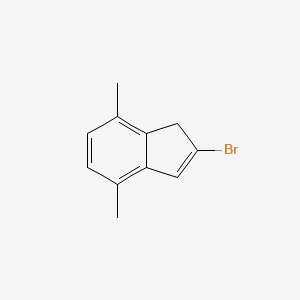
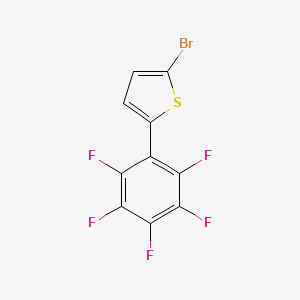
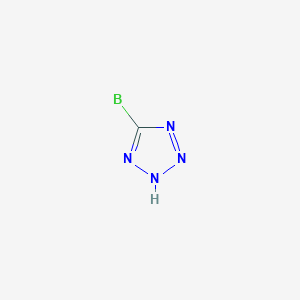
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
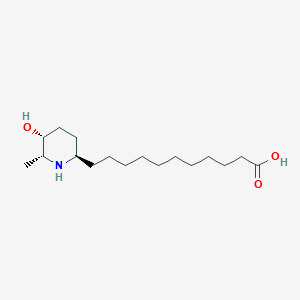
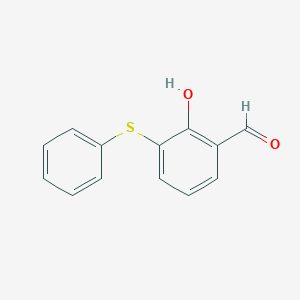
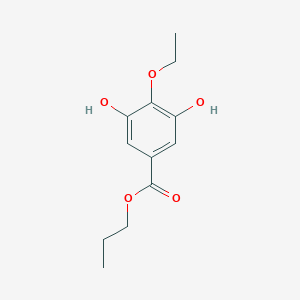

![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
